molecular formula C11H16N2O2 B067431 tert-butyl N-(3-methylpyridin-4-yl)carbamate CAS No. 180253-65-0

tert-butyl N-(3-methylpyridin-4-yl)carbamate

Cat. No. B067431
Key on ui cas rn: 180253-65-0
M. Wt: 208.26 g/mol
InChI Key: RZPXITSRAQPKRU-UHFFFAOYSA-N
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Patent
US05681959

Procedure details

4-tert-Butoxycarbonylamino-3-methylpyridine (Example 11a, 1.0 g, 4.8 mmol) was dilithiated with t-butyllithium and treated with N-methoxy-N-methylbenzamide (0.95 g, 5.76 mmol) as described previously. The crude product was purified by trituration with ethyl acetate to afford the title compound as a pale beige solid; yield: 0.59 g (63%); mp 276°-278°C.[Lit. mp 282°-283° C.].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.95 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][C:9]1[CH:14]=[CH:13][N:12]=[CH:11][C:10]=1[CH3:15])=O)(C)(C)C.C([Li])(C)(C)C.CON(C)C(=O)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>>[C:25]1([C:6]2[NH:8][C:9]3[CH:14]=[CH:13][N:12]=[CH:11][C:10]=3[CH:15]=2)[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
0.95 g
Type
reactant
Smiles
CON(C(C1=CC=CC=C1)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by trituration with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=2C=NC=CC2N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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